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Compound of Interest

Compound Name: Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592 Get Quote

A comprehensive spectroscopic comparison of Methyl 3-formyl-4-nitrobenzoate and its

structural isomers reveals key distinguishing features in their NMR, IR, and Mass Spectra.

These differences, arising from the varied positions of the formyl and nitro substituents on the

methyl benzoate backbone, provide a robust analytical framework for their unambiguous

identification.

This guide presents a detailed analysis of the spectroscopic data for Methyl 3-formyl-4-
nitrobenzoate and a selection of its isomers, providing researchers, scientists, and drug

development professionals with the necessary tools to distinguish between these closely

related compounds. The correct identification of these isomers is crucial in many scientific

disciplines, particularly in medicinal chemistry and materials science, where subtle structural

changes can lead to significant differences in biological activity and material properties.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

IR spectroscopy for Methyl 3-formyl-4-nitrobenzoate and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic Protons
(ppm)

-CHO Proton (ppm)
-OCH₃ Proton
(ppm)

Methyl 3-formyl-2-

nitrobenzoate[1]

8.28 (dd), 8.18 (dd),

7.77 (t)
9.98 (s) 3.95 (s)

Methyl 3-formyl-4-

nitrobenzoate
Data not available Data not available Data not available

Methyl 4-formyl-3-

nitrobenzoate
Data not available Data not available Data not available

Methyl 5-formyl-2-

nitrobenzoate
Data not available Data not available Data not available

Methyl 2-formyl-4-

nitrobenzoate
Data not available Data not available Data not available

Methyl 4-formyl-2-

nitrobenzoate
Data not available Data not available Data not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic
Carbons (ppm)

-CHO Carbon
(ppm)

-COOCH₃
Carbon (ppm)

-OCH₃ Carbon
(ppm)

Methyl 3-formyl-

2-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 3-formyl-

4-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 4-formyl-

3-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 5-formyl-

2-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 2-formyl-

4-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 4-formyl-

2-nitrobenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | C=O (ester) | C=O (aldehyde) | C-NO₂ (asymm) | C-NO₂ (symm) | |---|---|---|---| |

Methyl 3-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available |

Data not available | | Methyl 3-formyl-4-nitrobenzoate | Data not available | Data not available

| Data not available | Data not available | | Methyl 4-formyl-3-nitrobenzoate[2] | ~1730 | ~1700 |

~1540 | ~1350 | | Methyl 5-formyl-2-nitrobenzoate | Data not available | Data not available |

Data not available | Data not available | | Methyl 2-formyl-4-nitrobenzoate | Data not available |

Data not available | Data not available | Data not available | | Methyl 4-formyl-2-nitrobenzoate |

Data not available | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that the specific experimental data was not found in the

searched resources.

Deciphering the Spectra: A Deeper Dive
The subtle differences in the electronic environments of the protons and carbon atoms in each

isomer lead to distinct patterns in their NMR spectra. Similarly, the vibrational modes of the
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functional groups are influenced by their relative positions, resulting in unique IR absorption

bands.

¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are particularly informative. The

electron-withdrawing nature of the nitro and formyl groups deshields the aromatic protons,

shifting their signals downfield. The extent of this deshielding and the observed coupling

patterns (splitting) between adjacent protons are unique to each isomer's substitution pattern.

For instance, in Methyl 3-formyl-2-nitrobenzoate, the three aromatic protons appear as a triplet

and two doublets of doublets, a pattern dictated by their positions relative to the two

deactivating groups.[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information. The chemical shifts of the carbonyl

carbons (from the ester and aldehyde groups) and the aromatic carbons are sensitive to the

electronic effects of the substituents. The number of distinct signals in the aromatic region can

also confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy
In the IR spectra, the positions of the carbonyl stretching vibrations of the ester and aldehyde

groups, as well as the symmetric and asymmetric stretching vibrations of the nitro group, are

key diagnostic markers. For example, the ATR-IR spectrum of Methyl 4-formyl-3-nitrobenzoate

shows characteristic carbonyl and nitro group absorptions.[2] The exact frequencies of these

bands can be influenced by conjugation and the electronic nature of the neighboring

substituents.

Mass Spectrometry
While all isomers share the same molecular weight and will thus exhibit the same molecular ion

peak in their mass spectra, their fragmentation patterns upon ionization can differ. The relative

positions of the functional groups influence the stability of the resulting fragment ions, leading

to variations in the relative intensities of the peaks in the mass spectrum.

Experimental Workflow and Data Interpretation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02534693.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-formyl-3-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical workflow for the spectroscopic analysis of these

isomers, from sample preparation to data interpretation and comparison.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Comparative Analysis

Isomer Sample

Dissolve in CDCl3
(or other deuterated solvent) Prepare KBr pellet or thin film Dissolve in suitable solvent

1H & 13C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (e.g., EI-MS)

Analyze chemical shifts,
coupling constants, and integration

Analyze characteristic
functional group frequencies

Analyze molecular ion peak
and fragmentation pattern

Compare spectra of unknown
isomer to known isomers

Isomer Identification

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis and identification of isomers.

Distinguishing Features: A Visual Guide
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The key to differentiating these isomers lies in recognizing the unique patterns each

substitution arrangement creates in the spectroscopic data. The following diagram highlights

the conceptual differences in the expected ¹H NMR aromatic regions for ortho, meta, and para

substituted isomers.

Conceptual ¹H NMR differences in the aromatic region for disubstituted benzene isomers.

Ortho Isomer

Meta Isomer

Para Isomer

Distinct signals for all
4 aromatic protons

Complex splitting patterns,
4 distinct signals

Simpler spectrum due to symmetry
(e.g., two doublets)

Click to download full resolution via product page

Conceptual ¹H NMR differences for disubstituted isomers.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to

avoid solvent signals overlapping with analyte signals.

Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.
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¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Typical parameters include a spectral width of 0-220 ppm, a larger number of

scans due to the lower natural abundance of ¹³C, and proton decoupling to simplify the

spectrum.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or

NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample on the

plate.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR

spectrometer. Acquire a background spectrum of the empty sample compartment (or a pure

KBr pellet) to subtract from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.

Instrumentation: Introduce the sample into the mass spectrometer, typically using an

electrospray ionization (ESI) or electron ionization (EI) source.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to

observe the molecular ion and significant fragment ions. For more detailed structural
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information, tandem mass spectrometry (MS/MS) can be performed to fragment the

molecular ion and analyze the resulting daughter ions.

By applying these spectroscopic techniques and carefully analyzing the resulting data,

researchers can confidently distinguish between Methyl 3-formyl-4-nitrobenzoate and its

various isomers, ensuring the correct identification of these important chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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